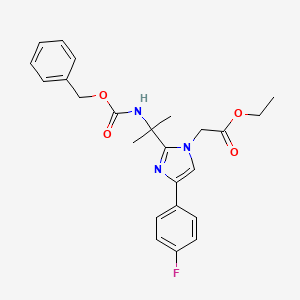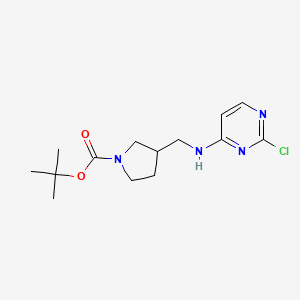![molecular formula C21H25NO4S B11830470 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- is a chiral compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidinol moiety and a benzofuranyl group, making it a valuable building block in pharmaceutical and chemical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- typically involves the hydroxylation of 1-benzoylpyrrolidine using microbial or enzymatic methods. For instance, Aspergillus sp. has been used to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol . This process can be further refined through stereoselective esterification using commercial lipases .
Industrial Production Methods
Industrial production of this compound may involve similar microbial or enzymatic processes, scaled up to meet production demands. The use of biotransformation and stereoselective enzymatic esterification ensures high enantiomeric purity and yield .
化学反应分析
Types of Reactions
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- has several scientific research applications:
Chemistry: It serves as a chiral building block for synthesizing complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
相似化合物的比较
Similar Compounds
3-Hydroxypyrrolidine: A simpler analog with similar hydroxyl and pyrrolidine functionalities.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)- stands out due to its unique combination of a pyrrolidinol moiety and a benzofuranyl group, offering distinct chemical and biological properties .
属性
分子式 |
C21H25NO4S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H25NO4S/c1-16-2-5-20(6-3-16)27(23,24)26-19-9-12-22(15-19)11-8-17-4-7-21-18(14-17)10-13-25-21/h2-7,14,19H,8-13,15H2,1H3/t19-/m0/s1 |
InChI 键 |
JGQVACUJEGBIDP-IBGZPJMESA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CCC3=CC4=C(C=C3)OCC4 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CCC3=CC4=C(C=C3)OCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S,5S)-4,5-dihydroxy-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B11830389.png)



![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![[(2R,3S,4R,5R,6R)-5-azido-6-bromo-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B11830422.png)

![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)



![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
